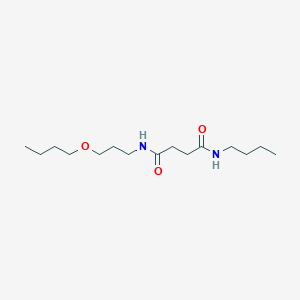
N-(3-butoxypropyl)-N'-butylbutanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-butoxypropyl)-N’-butylbutanediamide is an organic compound with a complex structure, characterized by the presence of butoxypropyl and butyl groups attached to a butanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-N’-butylbutanediamide typically involves the reaction of butanediamide with butyl and butoxypropyl groups under controlled conditions. One common method involves the use of butylamine and 3-butoxypropylamine as starting materials, which are reacted with butanediamide in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(3-butoxypropyl)-N’-butylbutanediamide may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Key factors in industrial production include the selection of efficient catalysts, reaction conditions, and purification techniques to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-(3-butoxypropyl)-N’-butylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-(3-butoxypropyl)-N’-butylbutanediamide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of N-(3-butoxypropyl)-N’-butylbutanediamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
科学研究应用
N-(3-butoxypropyl)-N’-butylbutanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity and interactions with biomolecules, which may have implications for drug development and other biomedical applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals, materials, and other industrial products
作用机制
The mechanism of action of N-(3-butoxypropyl)-N’-butylbutanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-butoxypropyl)-N’-butylbutanediamide include other butanediamide derivatives with different substituents, such as N-(3-butoxypropyl)-N’-heptylbutanediamide and N-(3-butoxypropyl)-3-chlorobenzamide .
Uniqueness
N-(3-butoxypropyl)-N’-butylbutanediamide is unique due to its specific combination of butoxypropyl and butyl groups, which confer distinct chemical and physical properties.
属性
分子式 |
C15H30N2O3 |
|---|---|
分子量 |
286.41 g/mol |
IUPAC 名称 |
N'-(3-butoxypropyl)-N-butylbutanediamide |
InChI |
InChI=1S/C15H30N2O3/c1-3-5-10-16-14(18)8-9-15(19)17-11-7-13-20-12-6-4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19) |
InChI 键 |
WMJPSOPGIKLCRA-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)CCC(=O)NCCCOCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


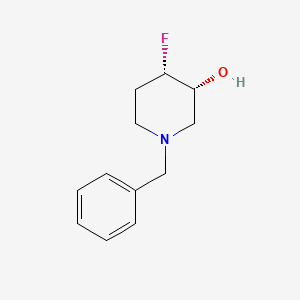
![N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B12450956.png)
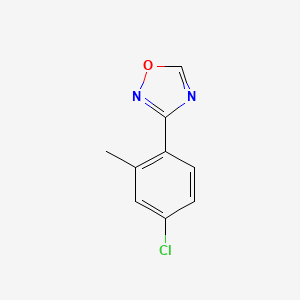
![7-Chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]quinolin-2-ol](/img/structure/B12450968.png)
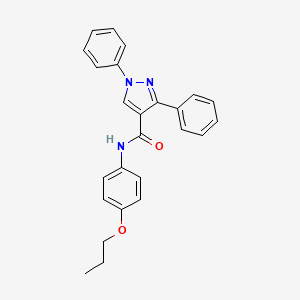
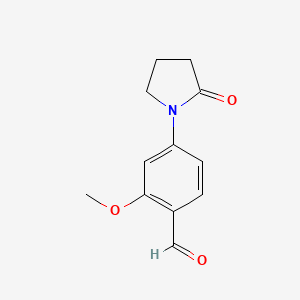

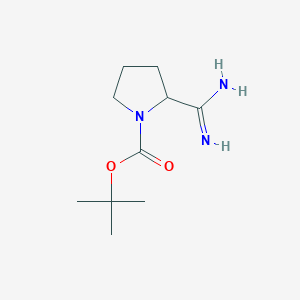
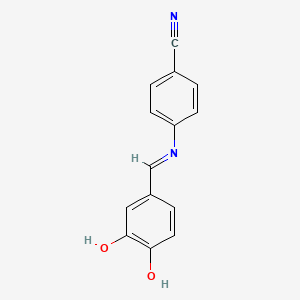
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12450993.png)
![Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)

![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451014.png)
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
